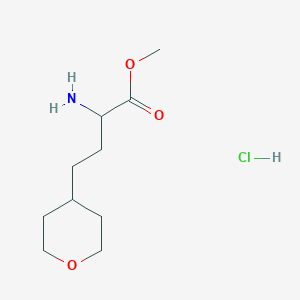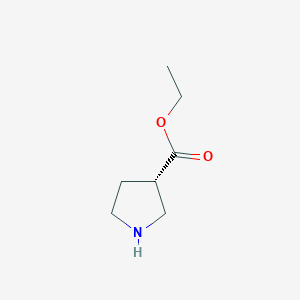
Ethyl (S)-Pyrrolidine-3-carboxylate
概要
説明
Esters are organic compounds derived from carboxylic acids and alcohols . They are frequently employed in various domestic and industrial processes . The general structure of an ester includes a carbonyl adjacent to an ether linked to an alkyl or aryl group .
Synthesis Analysis
Esters can be synthesized through a process known as Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol . This process faces limitations of low conversion and high reaction time attributed largely to the establishment of equilibrium .Molecular Structure Analysis
The molecular structure of esters consists of a carbonyl group adjacent to an ether. The alkyl group attached directly to the oxygen atom can vary .Chemical Reactions Analysis
Esters undergo a variety of chemical reactions, including hydrolysis, which is the reverse reaction to esterification . This starts by the supply of a byproduct - water. Several approaches have been developed to avoid equilibrium establishment and to improve overall conversion and rate of reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of esters can vary widely depending on their structure. In general, esters are known for their pleasant odors and are often used in food flavorings and perfumes .科学的研究の応用
1. Synthesis of Tetrahydropyridines Ethyl (S)-Pyrrolidine-3-carboxylate is used in the synthesis of tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This method results in ethyl 6-substituted tetrahydropyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
2. Reactivity with Enamines The compound demonstrates interesting reactivity with enamines, leading to the formation of azabicyclo[3.2.1]octane structures. This reveals a non-synchronous reaction pathway, different from a Diels-Alder reaction (MacorJohn, Kuipers, & Lachicotte, 1998).
3. Michael Reactions for Pyrrolidine Syntheses It is also involved in Michael reactions with chiral secondary enaminoesters and nitroethylenes, leading to the synthesis of various pyrrolidine-3-carboxylates with distinct configurations (Revial et al., 2000).
4. Synthesis of Pyrrolopyridine Analogs Ethyl (S)-Pyrrolidine-3-carboxylate is utilized in synthesizing pyrrolopyridine analogs, showing potential in creating new compounds with varied biological activities, such as antibacterial properties (Toja et al., 1986).
5. Photopolymerization Kinetics The kinetics of photopolymerization of derivatives like 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate have been studied, demonstrating its potential in material sciences (Nie Jun, 2008).
6. Pesticide Intermediate Synthesis It serves as an intermediate in the synthesis of pesticides like chlorantraniliprole, showcasing its application in agricultural chemistry (Ju, 2014).
7. Synthesis of Functionalised Pyrrolidines Ethyl (S)-Pyrrolidine-3-carboxylate is key in multi-component reactions for stereoselective synthesis of functionalized pyrrolidines, useful in medicinal chemistry (Devi & Perumal, 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl (3S)-pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPWWEODARH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238706 | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-Pyrrolidine-3-carboxylate | |
CAS RN |
1807380-84-2 | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807380-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






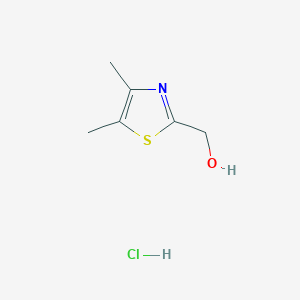



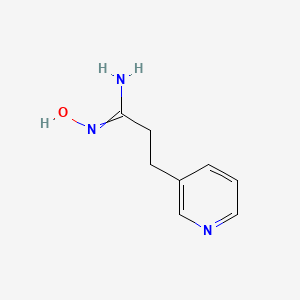

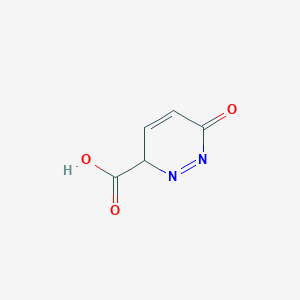


![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1424340.png)
